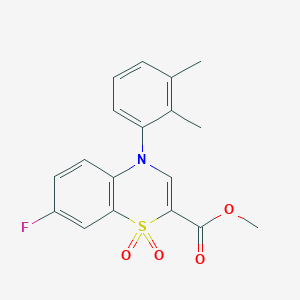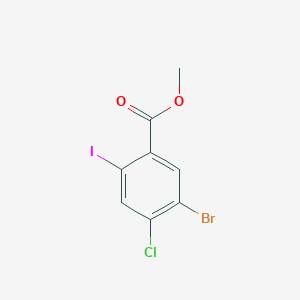
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy metabolism in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Structure-Activity Relationships : A study focused on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including similar compounds, to explore their potential as neuropeptide Y5 receptor antagonists. The research involved optimizing the compound for in vitro potency by altering its stereochemistry and other molecular segments, showing its applications in receptor binding and antagonist activity (Fotsch et al., 2001).
Substituent Effect on Polymerization : Another study examined N-aryl-N′-pyridyl ureas, synthesized from reactions with isocyanates including 4-methoxyphenyl isocyanate, to investigate their role as thermal latent initiators in the polymerization of epoxides. This research highlights the compound's utility in modifying polymerization processes and improving thermal latency, linking its structural attributes to functional applications in materials science (Makiuchi et al., 2015).
Antimicrobial Evaluation of Novel Imidazole Ureas : Research into novel imidazole ureas containing the compound has demonstrated potential antimicrobial properties. These compounds were synthesized and evaluated against various microorganisms, indicating the relevance of such chemical structures in developing new antimicrobial agents (Rani et al., 2014).
Environmental and Materials Science
Photodegradation and Hydrolysis Studies : Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water reveal insights into environmental behaviors of related compounds. This research provides essential data on the stability and breakdown of urea-based pesticides, informing environmental risk assessments and the development of safer agrochemicals (Gatidou & Iatrou, 2011).
Low Molecular Weight Salt Hydrogelators : A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, showcasing the compound's utility in creating materials with tunable physical properties. This research illustrates the potential of such compounds in designing new materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(24,14-16-8-10-17(25-2)11-9-16)15-22-19(23)21-12-13-26-18-6-4-3-5-7-18/h3-11,24H,12-15H2,1-2H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOVAGTJIGAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide](/img/structure/B2404678.png)
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B2404683.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)